molecular formula C9H5F2NO B2442675 7,8-Difluoroquinolin-3-ol CAS No. 1314012-52-6

7,8-Difluoroquinolin-3-ol

Cat. No.: B2442675
CAS No.: 1314012-52-6
M. Wt: 181.142
InChI Key: SRRUKTJMDNQDGX-UHFFFAOYSA-N
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Description

7,8-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

7,8-Difluoroquinolin-3-ol belongs to the family of fluoroquinolones . The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, leading to cell death .

Biochemical Pathways

The action of fluoroquinolones affects the biochemical pathways related to DNA synthesis and metabolism . By inhibiting DNA gyrase and topoisomerase IV, these compounds disrupt the normal function of these enzymes, leading to the cessation of DNA replication and ultimately cell death .

Pharmacokinetics

Fluoroquinolones are also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of this compound, like other fluoroquinolones, is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication, these compounds cause DNA damage that the bacterial cell cannot repair, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like calcium and magnesium can interfere with the activity of fluoroquinolones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoroquinolin-3-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. For instance, the reaction of 5,6,7,8-tetrafluoroquinoline with sodium methoxide can yield the desired product . Another approach involves the direct fluorination of quinoline using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes such as the Gould-Jacobs or Friedländer synthesis, which are well-established methods for constructing quinoline derivatives . These methods can be adapted to include fluorination steps, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoroquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Comparison with Similar Compounds

Comparison: 7,8-Difluoroquinolin-3-ol is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it exhibits distinct properties that make it more suitable for certain applications, such as enhanced enzyme inhibition and improved pharmacokinetic profiles .

Properties

IUPAC Name

7,8-difluoroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRUKTJMDNQDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314012-52-6
Record name 7,8-difluoroquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 3 L eggplant-shaped flask containing a stir bar, 7,8-difluoro-3-iodoquinoline (227.2 g, 0.78 mol), dimethylsulfoxide (600 mL), and water (600 mL) were introduced and sodium hydroxide (131.5 g, 2.34 mol), CuI (14.8 g, 0.078 mol), and 1,10-phenanthroline (28.1 g, 0.156 mol) were added. The mixture was further heated to 100° C. in an oil bath and was stirred for 24 hours. After cooling, the organic layer was removed by adding ethyl acetate and water. The thus obtained aqueous layer was neutralized with concentrated hydrochloric acid, and then the precipitated crystals were filtered and dried. On the other hand, after the filtrate was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated, the crude product obtained was purified by silica gel column chromatography (normal hexane:ethyl acetate) to obtain 133.7 g (95%) of 7,8-difluoro-3-hydroxyquinoline as a hazel solid combined with the previously obtained crystals.
Quantity
227.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
28.1 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
14.8 g
Type
catalyst
Reaction Step Two

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